![molecular formula C12H9NO5 B12877604 2-(Carboxymethyl)benzo[d]oxazole-6-acrylic acid](/img/structure/B12877604.png)
2-(Carboxymethyl)benzo[d]oxazole-6-acrylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Carboxymethyl)benzo[d]oxazole-6-acrylic acid is a compound that belongs to the class of benzoxazole derivatives. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Carboxymethyl)benzo[d]oxazole-6-acrylic acid typically involves the condensation of aromatic aldehydes with 2-aminophenols. This reaction is catalyzed by various catalysts, including magnetic nanocatalysts, which offer high stability and easy separation from the reaction mixture . The reaction conditions often involve moderate temperatures and the use of solvents like ethanol or methanol.
Industrial Production Methods
Industrial production of benzoxazole derivatives, including this compound, often employs large-scale batch reactors. The process involves the use of high-purity starting materials and stringent control of reaction parameters to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2-(Carboxymethyl)benzo[d]oxazole-6-acrylic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substituting agents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines .
Applications De Recherche Scientifique
2-(Carboxymethyl)benzo[d]oxazole-6-acrylic acid has a wide range of scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential antimicrobial and anticancer activities.
Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and antioxidant properties.
Industry: Used in the production of dyes, pigments, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 2-(Carboxymethyl)benzo[d]oxazole-6-acrylic acid involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes, while its anticancer activity is linked to its ability to induce apoptosis in cancer cells . The compound may also interact with various enzymes and receptors, modulating their activity and leading to its observed biological effects .
Comparaison Avec Des Composés Similaires
2-(Carboxymethyl)benzo[d]oxazole-6-acrylic acid can be compared with other benzoxazole derivatives, such as:
2-Methoxybenzo[d]oxazole: Known for its excellent antifungal activity.
2-Ethoxybenzo[d]oxazole: Exhibits significant antibacterial activity.
2-Methoxy-5-chlorobenzo[d]oxazole: Demonstrates potent antibacterial properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other benzoxazole derivatives .
Propriétés
Formule moléculaire |
C12H9NO5 |
|---|---|
Poids moléculaire |
247.20 g/mol |
Nom IUPAC |
(E)-3-[2-(carboxymethyl)-1,3-benzoxazol-6-yl]prop-2-enoic acid |
InChI |
InChI=1S/C12H9NO5/c14-11(15)4-2-7-1-3-8-9(5-7)18-10(13-8)6-12(16)17/h1-5H,6H2,(H,14,15)(H,16,17)/b4-2+ |
Clé InChI |
WBBRANLOHKBDGE-DUXPYHPUSA-N |
SMILES isomérique |
C1=CC2=C(C=C1/C=C/C(=O)O)OC(=N2)CC(=O)O |
SMILES canonique |
C1=CC2=C(C=C1C=CC(=O)O)OC(=N2)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


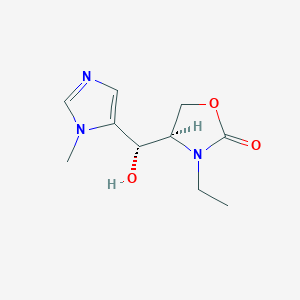
![3,6-Dimethyl-6,7-dihydroisoxazolo[5,4-b]pyridine](/img/structure/B12877531.png)
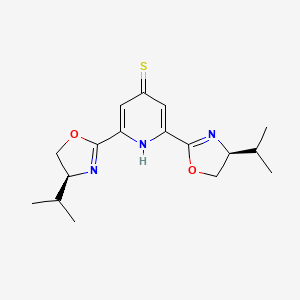
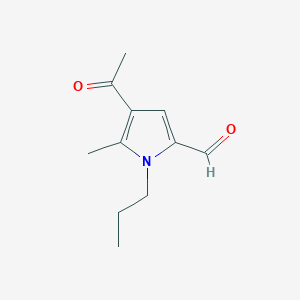



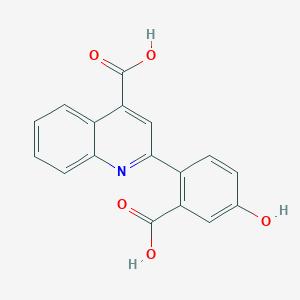

![4-Quinolinamine, N-[4-[4-[bis(2-chloroethyl)amino]phenoxy]phenyl]-](/img/structure/B12877608.png)
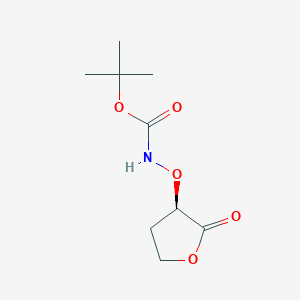
![2-(Carboxy(hydroxy)methyl)-4-chlorobenzo[d]oxazole](/img/structure/B12877618.png)
![2-(Chloromethyl)benzo[d]oxazole-7-methanol](/img/structure/B12877621.png)
![2-(Aminomethyl)benzo[d]oxazole-5-carboxaldehyde](/img/structure/B12877622.png)
